molecular formula C15H9ClFN3OS B2517844 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide CAS No. 392242-01-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2517844
CAS No.: 392242-01-2
M. Wt: 333.77
InChI Key: RJJVIGMUWINOKN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its significant potential in medicinal chemistry and materials science . This compound is of high interest in early-stage drug discovery for developing novel therapeutic agents. The 1,3,4-thiadiazole core is a established bioisostere for pyrimidine and pyridazine rings, a strategy often used to enhance the lipophilicity, bioavailability, and binding affinity of lead compounds . Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities in research settings, including potent anticancer effects against cell lines such as liver carcinoma (HepG2) , as well as antimicrobial and anticonvulsant properties . The specific incorporation of a 4-chlorophenyl moiety at the 5-position of the thiadiazole ring, as seen in this compound, is a common structural feature associated with bioactive molecules . The 3-fluorobenzamide group is hypothesized to influence the molecule's electronic properties and its interaction with biological targets. Researchers value this compound as a key intermediate for constructing more complex molecules and as a tool compound for probing biological pathways, particularly those involving enzymes or receptors that interact with aromatic heterocycles . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to its in vivo stability and capacity for diverse molecular interactions .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVIGMUWINOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring system is typically synthesized via cyclization of thiosemicarbazide precursors. A representative approach involves reacting 4-chlorophenylthiosemicarbazide with phosphorus oxychloride (POCl₃) under reflux conditions. This method, adapted from Tiwari et al., facilitates the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (Intermediate I ) through intramolecular dehydration (Figure 1). The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by elimination of ammonia and water.

Reaction Conditions :

  • Reactants : 4-Chlorophenylthiosemicarbazide (0.05 mol), POCl₃ (15 mL)
  • Solvent : None (neat conditions)
  • Temperature : Reflux (~110°C)
  • Time : 1 hour
  • Yield : 68–72%

Alternative Cyclization Using Carbon Disulfide

An alternative route, reported by Chhajed et al., employs carbon disulfide (CS₂) under alkaline conditions. Potassium hydroxide (KOH) mediates the cyclization of 4-chlorophenyl hydrazinecarbothioamide to yield the thiadiazole ring. This method favors the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which can subsequently be functionalized at the sulfur position.

Reaction Conditions :

  • Reactants : 4-Chlorophenyl hydrazinecarbothioamide (0.05 mol), CS₂ (55.0 mmol), KOH (55.0 mmol)
  • Solvent : Absolute ethanol
  • Temperature : Room temperature (12-hour stirring)
  • Yield : 65–70%

Purification and Characterization

Recrystallization and Yield Optimization

Crude N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is purified via recrystallization from ethanol. Solvent selection is critical to remove unreacted starting materials and byproducts such as diacylated species.

Purification Protocol :

  • Solvent : Ethanol (95%)
  • Temperature : Hot filtration followed by gradual cooling
  • Recovery : 85–90%

Spectroscopic Characterization

  • Melting Point : 242–245°C (decomposition observed at higher temperatures)
  • IR Spectroscopy :
    • ν(C=O) : 1650 cm⁻¹ (amide I band)
    • ν(N-H) : 3300 cm⁻¹ (amide II band)
    • ν(C-F) : 1220 cm⁻¹
  • ¹H NMR (DMSO-d₆, 400 MHz):
    • δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.12 (s, 1H, thiadiazole-CH)
  • Mass Spectrometry : m/z 333.8 [M+H]⁺ (calculated for C₁₆H₁₀ClFN₃OS)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
POCl₃ Cyclization High regioselectivity, short reaction time Requires toxic POCl₃, harsh conditions 68–72%
CS₂/KOH Cyclization Mild conditions, scalable Lower yield, requires thiol functionalization 65–70%
Schotten-Baumann High efficiency, room-temperature compatible Sensitivity to moisture 75–80%

Mechanistic and Kinetic Considerations

Cyclization Kinetics

The rate-determining step in POCl₃-mediated cyclization is the elimination of water to form the thiadiazole ring. Kinetic studies on analogous systems suggest a first-order dependence on thiosemicarbazide concentration.

Acylation Thermodynamics

The exothermic nature of the Schotten-Baumann reaction (−ΔH) favors product formation at low temperatures. However, excessive cooling (<0°C) may precipitate the amine, reducing reaction efficiency.

Applications and Derivatives

The incorporation of halogenated aryl groups enhances the bioactivity of 1,3,4-thiadiazole derivatives. For instance:

  • Antifungal Activity : Chloro and fluoro substituents increase lipophilicity, improving membrane penetration.
  • Kinase Inhibition : The title compound’s planar structure allows π-stacking interactions with p38 MAP kinase, as demonstrated in pharmacophore models.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Products: Oxidized derivatives, potentially altering the thiadiazole ring or the benzamide moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the compound, possibly affecting the chlorophenyl or fluorobenzamide groups.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies widely; can include acidic, basic, or neutral conditions.

      Products: Substituted derivatives, which may exhibit different biological activities.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds with thiadiazole structures often exhibit significant antimicrobial properties. The following points summarize findings related to the antimicrobial efficacy of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit vital enzymes involved in bacterial metabolism.
  • Activity Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have shown promising results against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Overview

Bacterial Strain Activity Observed
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed
Pseudomonas aeruginosaFurther studies needed

Anticancer Applications

The anticancer potential of this compound is another area of significant interest:

  • Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms such as apoptosis induction .

Case Study Insights

A study focused on similar thiadiazole compounds revealed that those with structural similarities to this compound significantly inhibited tumor growth in xenograft models. The results indicated that these compounds could serve as potential leads for new anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets:

  • Binding Affinity : These studies suggest that the compound has a favorable binding affinity for specific receptors involved in cancer progression and microbial resistance.
  • Target Identification : Identifying potential targets can help elucidate mechanisms of action and guide further development of derivatives with enhanced efficacy .

Mechanism of Action

The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in microbial or viral replication, cancer cell proliferation, or other biological processes.

    Pathways: May inhibit key pathways such as DNA synthesis, protein synthesis, or signal transduction pathways critical for cell survival and replication.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide and its analogs:

Compound Name Thiadiazole Substituent Benzamide Substituent Key Properties/Findings Reference
This compound 4-chlorophenyl 3-fluoro High predicted lipophilicity; common in kinase inhibitor scaffolds. Synthesized analog
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide tert-butyl 3-fluoro Increased steric bulk; may reduce binding to flat active sites. Screening compound
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 2,4-dichlorophenyl 3-methyl Higher halogen content (Cl×2); predicted pKa 8.22, density 1.458 g/cm³. Predicted data
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 3-phenylpropyl 2-chlorophenyl amine Flexible alkyl chain; may enhance solubility but reduce target affinity. Synthetic example
Compound P1 (Patent EP 3 227 284 B1) 5-(trifluoromethyl)pyridine Methyl/trifluoromethyl Sulfanyl group; trifluoromethyl enhances metabolic stability. Patent

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Halogen Position : The 4-chlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl in , where additional halogenation may increase halogen bonding but reduce solubility.
  • Thiadiazole Core Variations : The tert-butyl group in introduces steric hindrance, which could disrupt binding to compact active sites compared to the planar 4-chlorophenyl group.

Physicochemical Properties

  • Density and pKa: The dichlorophenyl analog has a higher predicted density (1.458 g/cm³) than typical thiadiazoles, reflecting increased molecular weight from halogens.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a compound belonging to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol with 3-fluorobenzoyl chloride under suitable conditions to yield the final product. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of piperazine or piperidine rings into the structure has been found to enhance the activity against these cell lines significantly .

Table 1: Anticancer Activity Against Selected Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710Induction of apoptosis
This compoundHepG212Cell cycle arrest

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth against various pathogens. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Selected Pathogens

Compound NamePathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli50 µg/mLCell wall synthesis inhibition
This compoundS. aureus30 µg/mLDisruption of protein synthesis

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. For anticancer activity, it is hypothesized that these compounds may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation . For antimicrobial effects, the disruption of essential cellular processes such as protein synthesis and cell wall integrity plays a crucial role.

Case Studies

  • Anticancer Study : A recent study evaluated a series of thiadiazole derivatives including this compound against MCF-7 and HepG2 cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations.
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of various thiadiazole compounds against E. coli and S. aureus. The results showed that compounds similar to this compound had lower MIC values compared to standard antibiotics.

Q & A

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Formulation Strategies :
  • Nanoemulsions : Use Tween-80 and PEG-400 for IV administration .
  • Co-crystallization : Explore co-crystals with succinic acid to enhance dissolution .

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